Pentamethyldisilane

Overview

Description

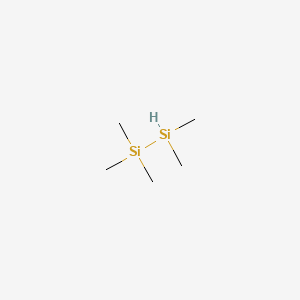

Pentamethyldisilane, also known as 1,1,1,2,2-Pentamethyldisilane, is a chemical compound with the linear formula (CH3)3SiSi(CH3)2H . It has a molecular weight of 132.35 .

Molecular Structure Analysis

The molecular structure of Pentamethyldisilane is represented by the SMILES string [H]Si©Si©C . The InChI key is FHQRQPAFALORSL-UHFFFAOYSA-N .Chemical Reactions Analysis

Pentamethyldisilane undergoes pyrolysis, resulting in the formation of trimethylsilane and heptamethyltrisilane as the major products . This reaction is supported by detailed analytical data at a variety of times and temperatures in the range 591–639 K .Physical And Chemical Properties Analysis

Pentamethyldisilane is a liquid with a refractive index n20/D 1.4240 (lit.) . It has a boiling point of 98-99 °C (lit.) and a density of 0.722 g/mL at 25 °C (lit.) .Scientific Research Applications

Reactivity with Olefins

Pentamethyldisilane demonstrates significant reactivity with olefins. In the presence of peroxides or ultraviolet light, it adds to 1-octene and methylcylohexene, leading to high yields of alkylpentamethyldisilanes. This process is further catalyzed by chloroplatinic acid, although it also results in cleavage of the Si-Si bond, yielding only traces of the expected addition product (Urenovitch & West, 1965).

Reactions with Nucleophilic Reagents

Pentamethyldisilane undergoes interesting transformations when treated with various nucleophilic reagents. For instance, (chloromethyl)pentamethyldisilane reacts with sodium methoxide and other reagents, resulting in both substitution products and products from intramolecular rearrangement. This provides valuable insights into the chemical behavior of organofunctional disilanes (Kumada, Ishikawa, & Tamao, 1966).

Synthesis and Polymerization

Pentamethyldisilane is also used in the synthesis of various organofunctional disilanes. It undergoes polymerization reactions, such as dehydrogenative polymerization, leading to the formation of oligosilanes and polysilanes. These reactions are fundamental in the development of materials with unique properties, particularly in the field of silicon-based polymers (Hengge & Weinberger, 1992).

Interactions with Metal Carbonyls

Pentamethyldisilane interacts with metal carbonyls, such as those of ruthenium and osmium. This results in the formation of polynuclear complexes, which are significant in the study of organometallic chemistry. These reactions provide insights into the silicon-metal interactions, which are crucial in catalysis and materials science (Brookes, Knox, & Stone, 1971).

Photolysis and Photochemistry

Pentamethyldisilane is also notable in photochemistry studies. For instance, its mercury-sensitized photolysis in the vapor phase yields a range of silicon-based products. These studies are essential for understanding the photolytic behavior of silicon compounds, which has implications in materials science and semiconductor technology (Jung & Weber, 1976).

Safety And Hazards

Pentamethyldisilane is classified as a flammable liquid (Category 2, H225) according to the GHS classification . It has a flash point of -10 °C in a closed cup . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name |

dimethylsilyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQRQPAFALORSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylsilyl(trimethyl)silane | |

CAS RN |

812-15-7 | |

| Record name | Disilane, pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)

![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)